molecular formula C17H11Cl6NO2 B11713362 (2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide

Cat. No.: B11713362
M. Wt: 474.0 g/mol
InChI Key: XGXHZHKFQDKXDD-VOTSOKGWSA-N
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Description

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4,6-trichlorophenol with 2,2,2-trichloroethanol to form the trichlorophenoxy intermediate. This intermediate is then reacted with 3-phenylprop-2-enoyl chloride under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments (temperature, pressure) is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the double bond.

    Substitution: Chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism by which (2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. The compound’s multiple chlorine atoms and phenyl group allow it to interact with enzymes and receptors, potentially inhibiting or activating certain pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl)benzamide
  • Ethyl N-(2,2,2-trichloro-1-(2,4,5-trichlorophenoxy)ethyl)carbamate

Uniqueness

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide is unique due to its specific arrangement of chlorine atoms and the presence of a phenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H11Cl6NO2

Molecular Weight

474.0 g/mol

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide

InChI

InChI=1S/C17H11Cl6NO2/c18-11-8-12(19)15(13(20)9-11)26-16(17(21,22)23)24-14(25)7-6-10-4-2-1-3-5-10/h1-9,16H,(H,24,25)/b7-6+

InChI Key

XGXHZHKFQDKXDD-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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